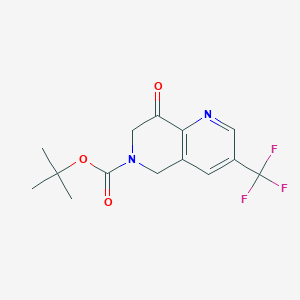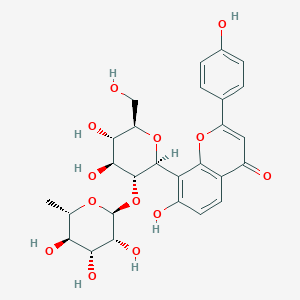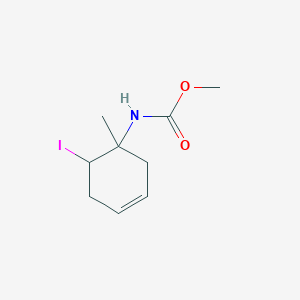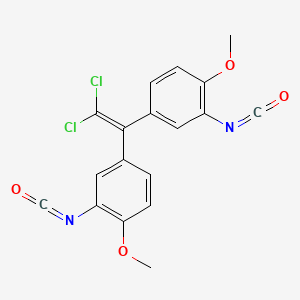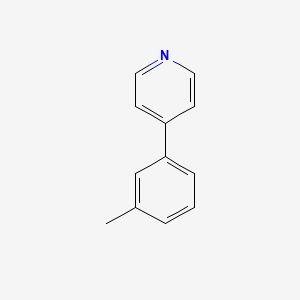
4-(3-Methylphenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylphenyl)pyridine is an organic compound characterized by a pyridine ring substituted with a 3-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylphenyl)pyridine typically involves the reaction of 4-chloropyridine with 3-methylaniline. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves heating the reactants in the presence of a suitable catalyst, often palladium-based, to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Methylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
4-(3-Methylphenyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 4-(3-Methylphenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
- 4-(4-Methylphenyl)pyridine
- 4-(3-Methylphenyl)amino-3-pyridinesulfonamide
- Pyridine derivatives with various substituents
Comparison: 4-(3-Methylphenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyridine derivatives, it offers a different reactivity profile and potential for diverse applications. For example, the presence of the 3-methylphenyl group can influence the compound’s binding affinity to biological targets, making it a valuable scaffold in drug design .
Propriétés
Numéro CAS |
4385-68-6 |
|---|---|
Formule moléculaire |
C12H11N |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
4-(3-methylphenyl)pyridine |
InChI |
InChI=1S/C12H11N/c1-10-3-2-4-12(9-10)11-5-7-13-8-6-11/h2-9H,1H3 |
Clé InChI |
IWRUAXOGIJVROI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


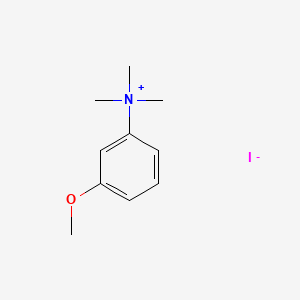


![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)
![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)

![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
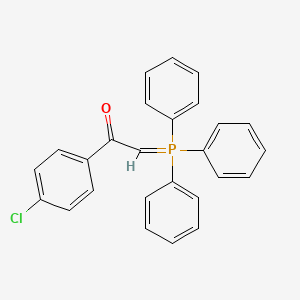
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)
